2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine
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Overview
Description
2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a furan ring, a phenyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminofuran with phenylhydrazine to form an intermediate, which is then cyclized with a suitable reagent such as triethyl orthoformate to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazolopyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazolopyrimidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine involves its interaction with specific molecular targets. It has been shown to act as an adenosine A2A receptor antagonist, binding to these receptors with high affinity. This interaction can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-YL)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-C]pyrimidin-5-amine
- 4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol
- 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-C]pyrimidin-5-amine
Uniqueness
2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine is unique due to its specific structural features, such as the combination of a furan ring and a triazolopyrimidine core.
Properties
CAS No. |
540751-42-6 |
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Molecular Formula |
C15H11N5O |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C15H11N5O/c16-15-17-11(10-5-2-1-3-6-10)9-13-18-14(19-20(13)15)12-7-4-8-21-12/h1-9H,(H2,16,17) |
InChI Key |
NIZRJAQNDZMDLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC(=NN3C(=N2)N)C4=CC=CO4 |
Origin of Product |
United States |
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